N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
Overview
Description
“N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide” is a chemical compound with the CAS Number: 1184567-77-8 . It has a molecular weight of 251.71 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClNO2/c1-9(15(2)13(16)8-14)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 251.71 .Scientific Research Applications
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide has been studied for its potential use in a number of scientific research applications. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, thus allowing for the study of drug metabolism. This compound has also been studied for its potential use in drug transport, as it has been found to be able to bind to certain drugs and transport them across cell membranes. This compound has also been studied for its potential use in lab experiments, as it has been found to have a number of advantages and limitations.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Advantages and Limitations for Lab Experiments
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide has a number of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to be able to bind to certain drugs and transport them across cell membranes, thus allowing for the study of drug transport. This compound has also been found to be able to bind to certain proteins and enzymes, thus allowing for the study of the interactions between proteins and enzymes. However, this compound has also been found to have a number of limitations, such as its low solubility in water and its relatively low stability.
Future Directions
There are a number of possible future directions for N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide. One possible future direction is to further study its potential use as a drug transporter. Additionally, further research could be conducted on its potential use in lab experiments, as well as its potential anti-inflammatory and anti-oxidant properties. Further research could also be conducted on its potential use in drug metabolism, as well as its potential interactions with proteins and enzymes. Finally, further research could be conducted on its potential use in the development of new drugs and therapies.
Safety and Hazards
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9(15(2)13(16)8-14)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDVMYURCVBALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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